An In-depth Technical Guide to Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride
An In-depth Technical Guide to Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride
This whitepaper provides a comprehensive overview of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, a pivotal building block in the development of advanced materials and therapeutic agents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and applications, supported by detailed experimental insights and data visualizations.
Core Compound Properties
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, with the CAS number 1719-83-1, is a rigid alicyclic compound characterized by a bicyclooctene core fused with two succinic anhydride groups.[1] This unique and robust molecular architecture makes it a valuable scaffold for chemical derivatization.[1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this dianhydride is presented below, offering a clear comparison of its fundamental properties.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈O₆ | [2][3][] |
| Molecular Weight | 248.19 g/mol | [3][][5] |
| CAS Number | 1719-83-1 | [2][5] |
| Melting Point | >300 °C | [5] |
| IUPAC Name | 4,10-dioxatetracyclo[5.5.2.0²,⁶.0⁸,¹²]tetradec-13-ene-3,5,9,11-tetrone | [3] |
| Appearance | White to almost white powder/crystal | [6] |
| Purity | >98.0% (GC) | [6] |
| Solubility | Soluble in water | [7] |
Spectroscopic data are crucial for the structural elucidation and confirmation of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride. Available spectral information includes ¹H NMR, ¹³C NMR, ATR-IR, Transmission IR, and Raman spectroscopy.[8][9] Mass spectrometry data is also available for this compound.[2][3]
Chemical Structure
The chemical structure of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride is visualized below. This rigid, three-dimensional structure is a key contributor to the enhanced glass transition temperatures of polymers derived from it.[10]
Synthesis and Experimental Protocols
The synthesis of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride can be achieved through a Diels-Alder reaction.[11] A generalized experimental workflow for its synthesis and purification is outlined below.
Experimental Workflow: Synthesis and Purification
Detailed Experimental Protocol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride and a suitable diene such as benzene. The reaction is typically carried out in a high-boiling point solvent.
-
Diels-Alder Reaction: Heat the reaction mixture to reflux for several hours to facilitate the Diels-Alder cycloaddition. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration and wash with a cold solvent to remove unreacted starting materials.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent, such as acetic anhydride. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove residual solvent, and dry under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and FT-IR spectroscopy.
Applications in Research and Development
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride is a versatile intermediate with significant applications in several areas of chemical and materials science.
-
Polymer Synthesis: It serves as a key monomer in the production of high-performance polyimides.[10][12] These polymers exhibit exceptional thermal stability and mechanical strength, making them suitable for applications in the aerospace and microelectronics industries.[10] The rigid bicyclic structure of the dianhydride contributes to the high glass transition temperatures of the resulting polyimides.[10][12] It is used to prepare thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester, which are then converted to polyimide films.[7][13][14]
-
Drug Development and Biomedical Applications: The intricate molecular structure of this dianhydride presents numerous possibilities for synthesizing pharmaceutical entities.[] It has been investigated as a core scaffold for developing non-covalent inhibitors of the SARS-CoV-2 main protease.[1] Derivatives have also shown potential in bioimaging due to their fluorescent properties.[1] Its role as a precursor is pivotal in creating advanced therapeutic agents for various conditions, including malignancies and inflammatory diseases.[]
-
Materials Science: This compound is utilized in the synthesis of metal-organic frameworks (MOFs) and metal-organic cages (MOCs).[1][15] These materials have high surface areas and are being explored for applications in carbon fixation by catalyzing the reaction of CO₂ and epoxides.[1] Additionally, it is employed in specialty coatings and encapsulants where resistance to high temperatures and harsh environments is crucial.[10]
References
- 1. ossila.com [ossila.com]
- 2. Bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylic acid dianhydride [webbook.nist.gov]
- 3. Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic dianhydride | C12H8O6 | CID 102679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bicyclo 2.2.2 oct-7-ene-2,3,5,6-tetracarboxylic dianhydride 99 1719-83-1 [sigmaaldrich.com]
- 6. Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydrid… [cymitquimica.com]
- 7. Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, 97% | Fisher Scientific [fishersci.ca]
- 8. spectrabase.com [spectrabase.com]
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- 10. Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride [myskinrecipes.com]
- 11. JP5666076B2 - Bicyclo [2.2.2] octane-2,3,5,6-tetracarboxylic dianhydride, its production method, said bicyclo [2.2.2] octane-2,3,5,6-tetracarboxylic Polyimide obtained from acid dianhydride and use thereof - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride | 1719-83-1 [chemicalbook.com]
- 14. scbt.com [scbt.com]
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